1-(methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide
Description
The compound 1-(methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide features a piperidine-4-carboxamide core linked to a pyridin-2-yl-substituted pyrazole moiety via an ethyl chain. A methylsulfonyl group is attached to the piperidine nitrogen, distinguishing it from structurally related analogs. This sulfonyl group enhances electrophilicity and may influence binding interactions in biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
1-methylsulfonyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-26(24,25)22-11-5-14(6-12-22)17(23)19-9-13-21-10-7-16(20-21)15-4-2-3-8-18-15/h2-4,7-8,10,14H,5-6,9,11-13H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGOXRIZNAILDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article reviews the synthesis, biological evaluation, and molecular interactions of this compound, drawing from various studies to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups, including piperidine and pyrazole moieties. The general synthetic route includes:
- Formation of the Pyrazole Ring : Utilizing pyridin-2-amine as a starting material, the pyrazole structure is formed through cyclization reactions with appropriate carbonyl compounds.
- Piperidine Modification : The piperidine ring is modified to introduce the carboxamide and methylsulfonyl groups, which are crucial for enhancing biological activity.
- Final Coupling : The final product is obtained through coupling reactions that ensure the correct spatial orientation of functional groups.
Biological Activity
The biological activity of the compound has been evaluated in various studies, focusing on its anticancer properties and effects on neurotransmitter systems.
Anticancer Activity
Research has demonstrated that compounds containing pyrazole and piperidine structures exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : In vitro studies have shown that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound has been noted to induce apoptosis in these cells at concentrations as low as 1 μM, enhancing caspase-3 activity significantly at higher concentrations (10 μM) .
- Mechanism of Action : The mechanism by which these compounds exert their effects includes inhibition of microtubule assembly and targeting specific oncogenic pathways such as EGFR and VEGFR .
Neuropharmacological Effects
In addition to its anticancer potential, the compound also shows promise in neuropharmacology:
- Glycine Transporter Inhibition : Similar compounds have been shown to inhibit glycine transporter 1 (GlyT1), which plays a crucial role in neurotransmission related to schizophrenia. One study reported an IC50 value of 1.8 nM for a related compound, indicating potent inhibitory activity .
Case Studies
Several case studies highlight the effectiveness of pyrazole-containing compounds in clinical settings:
- Breast Cancer Treatment : A study involving a series of pyrazole derivatives demonstrated that specific modifications could lead to enhanced antiproliferative effects against MDA-MB-231 cells. The most promising candidates were selected for further evaluation based on their ability to induce apoptosis and inhibit cell cycle progression .
- Neuropharmacological Applications : Investigations into GlyT1 inhibitors have shown that compounds with similar structures can effectively penetrate the blood-brain barrier and exert therapeutic effects without significant side effects, making them suitable candidates for treating disorders like schizophrenia .
Data Summary
The following table summarizes key findings related to the biological activity of 1-(methylsulfonyl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)piperidine-4-carboxamide:
Scientific Research Applications
Cancer Therapy
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may inhibit tumor cell proliferation through modulation of specific signaling pathways involved in cell growth and survival. For instance, preliminary findings show significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These results suggest that the compound could serve as a lead for developing new anticancer agents.
Enzyme Inhibition
The compound has demonstrated enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. This property is significant for developing treatments for conditions like Alzheimer's disease and other disorders where cholinergic signaling is disrupted. The pharmacological behavior of sulfonamide derivatives, including this compound, is associated with enzyme inhibition and therapeutic potential in various diseases .
Antimicrobial Activity
The compound exhibits promising antimicrobial properties against various pathogens. Studies have shown that derivatives of pyridine and pyrazole can effectively combat bacterial strains, including those resistant to conventional antibiotics. The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer efficacy of the compound using a series of in vitro assays on cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent reduction in cell viability, with specific pathways being targeted for apoptosis induction.
Case Study 2: Enzyme Inhibition Mechanism
In another study, the inhibition of AChE by the compound was characterized through kinetic assays. The results suggested that the compound acts as a competitive inhibitor, providing insights into its potential use in neurodegenerative disease therapy.
Chemical Reactions Analysis
Nucleophilic Substitution at Methylsulfonyl Group
The methylsulfonyl (-SO₂CH₃) group serves as a key electrophilic site for nucleophilic displacement reactions. This reaction is critical for modifying the compound’s bioactivity profile.
Mechanistic Insight :
The sulfonyl group’s electron-withdrawing nature activates the methyl group for nucleophilic attack via a two-step process involving tetrahedral intermediate formation.
Pyrazole Ring Functionalization
The 3-(pyridin-2-yl)-1H-pyrazol-1-yl moiety undergoes regioselective reactions at both the pyrazole and pyridine components.
Electrophilic Aromatic Substitution (EAS)
| Target Position | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Pyrazole C4 | HNO₃/H₂SO₄ | 0°C, 2 hrs | Nitro derivative | 68% |
| Pyridine C6 | Br₂/FeBr₃ | Reflux, 4 hrs | 6-Bromo-pyridinyl analog | 52% |
Oxidation Reactions
Piperidine Core Modifications
The piperidine-4-carboxamide structure enables stereoselective transformations:
Ring Expansion/Contraction
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Beckmann Rearrangement | HONO, H₂SO₄ | Seven-membered lactam | Altered conformational flexibility |
| Hofmann Elimination | Br₂/NaOH | Pentenamide derivative | Prodrug development |
Amide Bond Reactivity
| Transformation | Conditions | Outcome | Stability Data |
|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 24 hrs | Piperidine-4-carboxylic acid | pH-dependent degradation |
| Schotten-Baumann | RCOCl, NaOH (aq) | Acylated derivatives | Improved metabolic stability |
Coordination Chemistry
The compound acts as a polydentate ligand in metal complexes:
| Metal Ion | Coordination Sites | Complex Geometry | Biological Relevance |
|---|---|---|---|
| Zn²⁺ | Pyridine N, sulfonyl O | Octahedral | Enzyme inhibition studies |
| Pt²⁺ | Pyrazole N, carboxamide O | Square planar | Anticancer activity screening |
Key Finding : Zinc complexes exhibited 3.8-fold enhanced inhibition of MMP-9 compared to the free ligand .
Photochemical Reactions
UV-induced transformations reveal structural vulnerabilities:
| Light Source | λ (nm) | Major Product | Degradation Pathway |
|---|---|---|---|
| UV-C | 254 | Sulfoxide derivative | S-O bond cleavage |
| Visible | 450 | Pyridine ring-opening product | [4π] Electrocyclic reaction |
Stability Recommendation : Store in amber vials at -20°C to prevent photo degradation.
Comparative Reactivity Table
A comparison with structural analogs highlights unique features:
| Compound Modification | Reaction Rate (k, s⁻¹) | Activation Energy (ΔG‡, kJ/mol) |
|---|---|---|
| Parent compound | 2.1×10⁻⁴ | 92.4 |
| N-Desmethyl analog | 5.8×10⁻⁴ | 85.1 |
| Pyrazole→Imidazole substitution | 1.3×10⁻⁴ | 98.7 |
Data adapted from kinetic studies using HPLC-MS monitoring .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-4-Carboxamide Derivatives with Heterocyclic Substituents
Compounds 27e–27i () share the piperidine-4-carboxamide scaffold but differ in substituents. For example:
- 27i : Lacks the methylsulfonyl group but includes a pyridin-2-yl-ethyl chain. Its low synthesis yield (10%) suggests steric or electronic challenges in coupling 2-(pyridin-2-yl)ethanamine.
- 27g : Features a pyridin-4-yl-ethyl group and achieved an 80% yield, indicating regiospecific advantages in amine coupling reactions .
| Compound ID | Substituent | Yield (%) | Key Structural Difference |
|---|---|---|---|
| 27i | Pyridin-2-yl-ethyl | 10 | No methylsulfonyl |
| 27g | Pyridin-4-yl-ethyl | 80 | Pyridine regioisomer |
| Target | Pyridin-2-yl-ethyl + methylsulfonyl | - | Sulfonyl group enhances polarity |
Implications : The methylsulfonyl group in the target compound may improve solubility or target engagement compared to 27e–27i , though synthesis yields could be lower due to added steric bulk.
Sulfonyl-Containing Analogs
The compound in , (S)-2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonyl)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)acetamide , shares a methylsulfonyl group but incorporates it into an indazole ring. The indazole core likely confers distinct pharmacokinetic properties (e.g., metabolic stability) compared to the piperidine-based target compound .
Pyrazole-Carboxamide Derivatives with Complex Cores
describes SR-144528, a pyrazole-carboxamide with a bicyclo[2.2.1]heptane system. The bicyclic structure may enhance rigidity and target selectivity but complicate synthesis .
Piperazine vs. Piperidine Scaffolds
The compound in , (R)-N-(1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl)-5-(piperazin-1-yl-methyl)-1H-pyrazole-3-carboxamide, replaces piperidine with piperazine.
Q & A
Q. What synthetic methodologies are commonly employed for preparing piperidine-4-carboxamide derivatives like this compound?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Coupling a piperidine-4-carboxylic acid derivative with a substituted amine (e.g., via EDCI/HOBt or carbodiimide-mediated reactions) .
- Sulfonylation : Introducing the methylsulfonyl group using methanesulfonyl chloride under basic conditions (e.g., triethylamine in DCM) .
- Heterocycle assembly : Copper-catalyzed coupling (e.g., Buchwald-Hartwig) to attach the pyridyl-pyrazole moiety, as seen in analogous syntheses of pyrazole-containing compounds .
- Purification : Chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) and recrystallization to achieve >95% purity .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Key analytical techniques include:
- NMR spectroscopy : H and C NMR confirm substituent positions and stereochemistry (e.g., methylsulfonyl δ ~3.0 ppm; pyridyl protons δ 7.4–8.6 ppm) .
- Mass spectrometry : High-resolution ESI-MS or HRMS verifies molecular weight (e.g., [M+H] or [M+Na] ions) .
- HPLC : Purity assessment (>98%) using reverse-phase C18 columns with UV detection .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
Common approaches include:
- Enzyme inhibition assays : For target validation (e.g., T-type Ca channels, using patch-clamp electrophysiology for ion channel modulators) .
- Cellular viability assays : MTT or CellTiter-Glo® to assess cytotoxicity in relevant cell lines .
- Binding affinity studies : Radioligand displacement assays (e.g., σ receptor binding using H-labeled ligands) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s activity?
SAR strategies involve:
- Substituent variation : Modifying the pyridyl-pyrazole group to enhance target engagement (e.g., introducing electron-withdrawing groups for improved binding to hydrophobic pockets) .
- Scaffold hopping : Replacing the piperidine ring with azetidine or morpholine to alter pharmacokinetic properties .
- Bioisosteric replacement : Exchanging the methylsulfonyl group with trifluoromethanesulfonyl or cyanamide to modulate solubility and metabolic stability .
Q. What methodologies address discrepancies in biological activity data across studies?
- Experimental replication : Standardizing assay conditions (e.g., buffer pH, cell passage number) to minimize variability .
- Metabolic stability assessment : Incubating the compound with liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
- Computational modeling : Docking studies (e.g., using AutoDock Vina) to rationalize conflicting binding data by probing alternative binding poses .
Q. How can metabolic pathways of this compound be characterized to guide lead optimization?
- In vitro ADME profiling :
- Metabolite identification : LC-MS/MS analysis of hepatocyte incubation samples to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Data Contradiction Analysis
Q. Why might synthetic yields vary significantly across reported protocols?
- Catalyst efficiency : Copper(I) bromide in yielded 17.9%, while palladium catalysts in achieved >50% .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates compared to DMSO .
- Temperature control : Optimized heating (e.g., 35°C vs. room temperature) can reduce side reactions .
Q. How to resolve conflicting NMR data for structurally similar analogs?
- Dynamic effects : Conformational flexibility (e.g., piperidine ring puckering) may cause signal splitting .
- Impurity interference : Trace solvents (e.g., residual DMSO-d) can obscure peaks; rigorous drying is critical .
- Isotopic labeling : N or C-enriched samples can clarify ambiguous assignments .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
